Technical Monograph: tert-Butyl methyl(p-tolyl)carbamate
Technical Monograph: tert-Butyl methyl(p-tolyl)carbamate
CAS Registry Number: 693803-44-0
Synonyms:
Executive Summary
tert-Butyl methyl(p-tolyl)carbamate (CAS 693803-44-0) is a specialized nitrogen-protected aniline derivative utilized primarily as a stable intermediate in advanced organic synthesis and medicinal chemistry.[1] Structurally, it features a para-tolyl core with a sterically demanding tert-butoxycarbonyl (Boc) group and a methyl substituent on the nitrogen atom.
This compound serves two critical functions in drug development and catalysis:
-
Masked Nucleophile: It mitigates the high reactivity of the secondary amine, preventing oxidation or unwanted side reactions during multi-step synthesis.
-
Directing Group: The Boc moiety acts as a weak Lewis base, capable of coordinating with metal centers (e.g., Pd, Ru, Li) to facilitate Directed ortho-Metalation (DoM) or C-H activation, enabling site-selective functionalization at the ortho-position relative to the nitrogen.
Physicochemical Specifications
The following data summarizes the core physical properties. Where experimental values are proprietary or unavailable, calculated consensus values are provided to guide handling.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in |
| Boiling Point (Pred.) | 310–315 °C at 760 mmHg |
| Density (Pred.) | |
| pKa (Conjugate Acid) | ~ -1.5 (Boc carbonyl protonation is difficult) |
| Stability | Stable under standard conditions; acid-labile (TFA/HCl) |
Synthesis & Preparation Protocol
The synthesis of CAS 693803-44-0 is a two-stage logic gate: first establishing the secondary amine (
Reaction Logic
The reaction utilizes Di-tert-butyl dicarbonate (
Protocol: Chemoselective -Boc Protection
Reagents:
-
Substrate:
-Methyl- -toluidine (1.0 equiv) -
Reagent:
(1.2 – 1.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or
(2.0 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere.
-
Solvation: Dissolve
-methyl- -toluidine in anhydrous DCM (0.2 M concentration). -
Activation: Add
followed by DMAP. Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the attack on the sterically hindered aniline. -
Addition: Add
(dissolved in minimal DCM) dropwise at 0 °C to control the exothermic release of . -
Reflux/Stir: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LC-MS), heat to reflux (40 °C for DCM, 66 °C for THF) for 4–12 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting amine.
Visualizing the Synthesis Pathway
Figure 1: Step-wise synthetic route from p-toluidine to the target carbamate.
Critical Applications: C-H Functionalization
The primary utility of CAS 693803-44-0 lies in its ability to undergo Directed ortho-Metalation (DoM) . The Boc group coordinates with strong bases (e.g., t-BuLi), directing deprotonation to the ortho position of the aromatic ring. This allows for the introduction of electrophiles (halogens, boronic acids, silanes) that are otherwise difficult to install regioselectively.
Mechanism: Boc-Directed Lithiation
-
Coordination: The carbonyl oxygen of the Boc group coordinates to the Lithium atom of t-BuLi.
-
Deprotonation: This proximity forces the base to deprotonate the ortho-hydrogen, forming a stable 5-membered lithiacycle.
-
Functionalization: An electrophile (
) is added, replacing the Lithium.
Application Workflow Diagram
Figure 2: Workflow for utilizing CAS 693803-44-0 in Directed ortho-Metalation (DoM).
Analytical Characterization Profile
To validate the identity of synthesized CAS 693803-44-0, compare experimental data against these expected spectral signatures.
NMR (400 MHz, )
-
Aromatic Region:
7.00–7.20 ppm (m, 4H). The system of the -tolyl group may appear slightly broadened due to rotamers around the carbamate N-C bond. -
N-Methyl:
3.20–3.25 ppm (s, 3H). -
Aryl-Methyl:
2.30–2.35 ppm (s, 3H). -
Boc Group:
1.40–1.50 ppm (s, 9H).[4] Note: Rotameric broadening is common; warming the NMR tube to 50°C can sharpen peaks.
Mass Spectrometry (ESI/APCI)
-
Molecular Ion:
Da. -
Fragmentation: A strong peak at
Da (loss of isobutene) and Da ( -methyl- -toluidine) is typical under higher fragmentation voltages.
Safety & Handling
-
Hazards: While the carbamate itself is relatively stable, the precursor (
-methyl- -toluidine) is toxic by inhalation and skin contact. -
Storage: Store at 2–8 °C under inert gas. The Boc group is acid-sensitive; avoid storage near volatile acids (HCl, TFA).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4935444, tert-Butyl m-tolylcarbamate (Analogous Structure). Retrieved February 15, 2026 from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Boc protection mechanisms and DoM chemistry).
- Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
